4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one
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Overview
Description
4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of coumarin derivatives, including 4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one, can be achieved through various methods. One common method is the Pechmann reaction, which involves the condensation between phenols and β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, zirconium tetrachloride, and titanium tetrachloride . Heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA are also used .
Chemical Reactions Analysis
4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and epichlorohydrin . For example, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which can then react with various azoles to form coumarin-derived azolyl ethanols .
Scientific Research Applications
Coumarin derivatives, including 4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one, have a myriad of applications in medical science, biomedical research, and various industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . These compounds are also used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . They also exhibit anti-inflammatory and antioxidant activities by modulating the activity of cyclooxygenase (COX) enzymes and scavenging free radicals .
Comparison with Similar Compounds
4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 4-butyl-7,8-dihydroxy-2H-chromen-2-one . While both compounds share a similar coumarin backbone, their unique substituents confer different biological activities and chemical properties. For example, 4-butyl-7,8-dihydroxy-2H-chromen-2-one has been shown to exhibit significant antimicrobial activity .
Properties
Molecular Formula |
C24H32O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-butyl-7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methylchromen-2-one |
InChI |
InChI=1S/C24H32O3/c1-6-7-11-20-16-23(25)27-24-19(5)22(13-12-21(20)24)26-15-14-18(4)10-8-9-17(2)3/h9,12-14,16H,6-8,10-11,15H2,1-5H3/b18-14+ |
InChI Key |
QOKACYPYKOSYGE-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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